

Efficacy of Escitalopram hydrobromide vs. its oxalate salt in vivo

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Compound of Interest

Compound Name: Escitalopram hydrobromide

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A Comparative Guide to the In Vivo Efficacy of Escitalopram Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of escitalopram, focusing on the available scientific data. A comprehensive literature search was conducted to compare the hydrobromide and oxalate salt forms of escitalopram.

Executive Summary

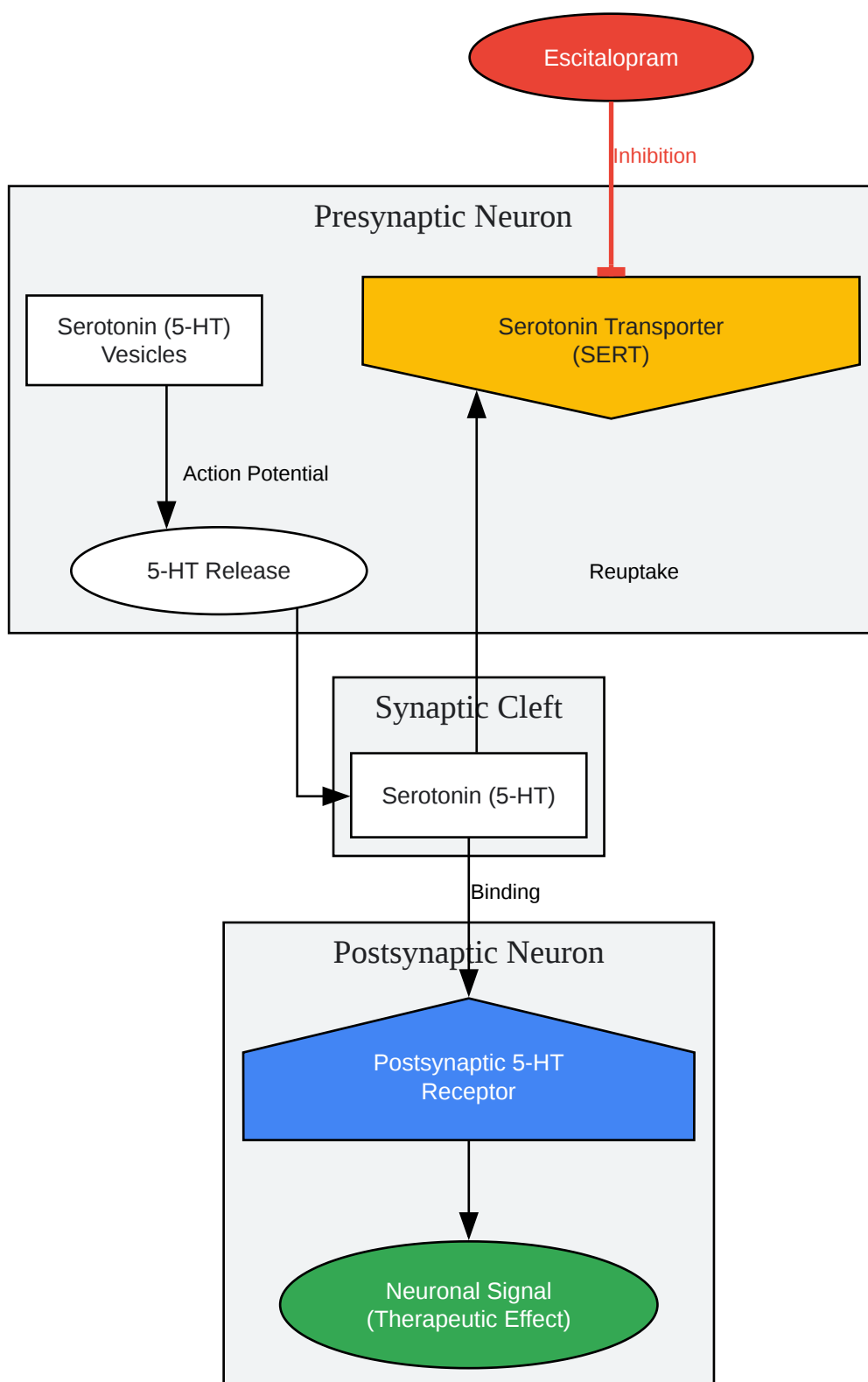
Direct comparative in vivo efficacy studies between **escitalopram hydrobromide** and escitalopram oxalate are not available in the published scientific literature. The commercially available and extensively studied form of escitalopram is the oxalate salt.[1] In pharmaceutical development, the choice of a salt form is primarily to enhance physicochemical properties such as stability and solubility.[2] For orally administered drugs like escitalopram, different salt forms are generally expected to be bioequivalent if they result in the same systemic exposure to the active moiety. The focus of efficacy and safety studies is, therefore, on the active ingredient, escitalopram, itself.

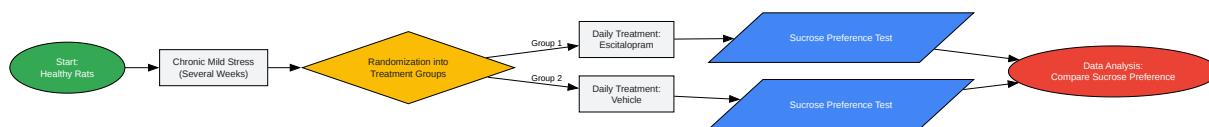
This guide will present the available in vivo efficacy data for escitalopram, which has been established using the oxalate salt. We will detail the mechanism of action, present

pharmacokinetic data, describe relevant experimental protocols from animal studies, and provide visualizations of key pathways and workflows.

Mechanism of Action

Escitalopram is the S-enantiomer of the racemic antidepressant citalopram and functions as a selective serotonin reuptake inhibitor (SSRI).^{[3][4]} Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.^{[5][6][7]} This inhibition leads to an increased concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.^{[6][8]} This potentiation of serotonergic activity in the central nervous system is linked to its antidepressant and anxiolytic effects.^{[3][7]} Escitalopram is at least 100 times more potent than its R-enantiomer in inhibiting 5-HT reuptake.^[7]





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